Mapk-IN-1

p38 MAPK inhibition anti-inflammatory kinase inhibitor potency

The designation 'Mapk-IN-1' and its variants (e.g., 'MAPK-IN-1,' 'p38 MAPK-IN-1') are not unique identifiers but refer to at least three distinct chemical entities with divergent structures, molecular weights, biological targets, and potency profiles. The term 'Mapk-IN-1' in procurement contexts must be disambiguated by CAS registry number and molecular structure, as vendors inconsistently apply these descriptors to compounds including a 1,7-naphthyridine 1-oxide p38α MAPK inhibitor (CAS 1006378-90-0, MW 349.35) , a cryptotanshinone-derived AChE/MAPK pathway inhibitor (CAS 2470587-69-8, MW 310.34) , and a urea-based p38α inhibitor with an allosteric binding profile (CAS 443913-15-3, MW 477.60).

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
Cat. No. B12402306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMapk-IN-1
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(=O)C4(C)C
InChIInChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,9H,5,7-8H2,1-3H3/t9-/m0/s1
InChIKeyABVRZQXICIZPLM-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mapk-IN-1 Nomenclature Risk Alert: Why Compound Identity Verification Is Required Before Procurement


The designation 'Mapk-IN-1' and its variants (e.g., 'MAPK-IN-1,' 'p38 MAPK-IN-1') are not unique identifiers but refer to at least three distinct chemical entities with divergent structures, molecular weights, biological targets, and potency profiles [1]. The term 'Mapk-IN-1' in procurement contexts must be disambiguated by CAS registry number and molecular structure, as vendors inconsistently apply these descriptors to compounds including a 1,7-naphthyridine 1-oxide p38α MAPK inhibitor (CAS 1006378-90-0, MW 349.35) [2], a cryptotanshinone-derived AChE/MAPK pathway inhibitor (CAS 2470587-69-8, MW 310.34) , and a urea-based p38α inhibitor with an allosteric binding profile (CAS 443913-15-3, MW 477.60) [3]. These compounds exhibit IC50 differences spanning four orders of magnitude against p38α MAPK and target distinct nodes within the MAPK signaling cascade, making precise compound specification essential for reproducible research outcomes.

Why Generic 'Mapk-IN-1' Substitution Fails: Three Distinct Chemical Entities with Non-Interchangeable Pharmacological Profiles


The three compounds sold under the 'Mapk-IN-1' nomenclature are chemically distinct and cannot be substituted for one another without fundamentally altering the experimental design. The naphthyridine 1-oxide (CAS 1006378-90-0) is a potent ATP-competitive p38α inhibitor (IC50 68 nM) with characterized in vivo pharmacokinetics and anti-inflammatory efficacy [1]. The cryptotanshinone-derived compound (CAS 2470587-69-8) is a micromolar AChE inhibitor (IC50 23.84 μM) with a distinct polycyclic quinoid structure and neuroinflammation-oriented application profile [2]. The urea derivative (CAS 443913-15-3) exhibits weak p38α inhibition (IC50 2.3–5.5 μM) and is primarily employed as an allosteric probe in kinase conformation displacement assays rather than for functional pathway inhibition [3]. A researcher attempting to substitute CAS 2470587-69-8 for CAS 1006378-90-0 in a TNFα inhibition study would experience a shift from low-nanomolar to millimolar effective concentrations , rendering the experiment non-viable.

Mapk-IN-1 Quantitative Differentiation Evidence: Potency, PK, and Target Selectivity Comparison Tables


p38α MAPK Inhibitory Potency Comparison: Naphthyridine 1-Oxide (CAS 1006378-90-0) Versus Urea-Based Inhibitor (CAS 443913-15-3)

The naphthyridine 1-oxide derivative (p38 MAPK-IN-1, CAS 1006378-90-0) exhibits an IC50 of 68 nM against p38α MAPK [1], representing an approximately 34-fold higher potency than the urea-based p38α MAPK-IN-1 (CAS 443913-15-3), which displays an IC50 of 2300 nM in the EFC displacement assay . The potency differential widens to approximately 81-fold when compared to the HTRF assay value of 5500 nM for the urea-based compound [2]. This potency gap is attributable to distinct binding mechanisms: the naphthyridine 1-oxide is an ATP-competitive inhibitor, whereas the urea derivative functions as an allosteric conformation stabilizer .

p38 MAPK inhibition anti-inflammatory kinase inhibitor potency

In Vivo Pharmacokinetic Profile: Naphthyridine 1-Oxide (CAS 1006378-90-0) Demonstrates Favorable Oral Bioavailability and Sustained Exposure

The naphthyridine 1-oxide p38 MAPK-IN-1 (CAS 1006378-90-0) has been characterized in vivo in male Wistar rats following both intravenous (1 mg/kg) and oral (10 mg/kg) administration [1]. The compound demonstrates a terminal half-life (t₁/₂) of 7.4 hours, a clearance (CL) of 2.7 mL/min/kg, and achieves a maximum plasma concentration (Cₘₐₓ) of 5.3 μM following oral dosing [2]. Functionally, this compound exhibits dose-dependent inhibition of TNFα production with an ED₅₀ of 0.5 mg/kg . In contrast, the cryptotanshinone-derived MAPK-IN-1 (CAS 2470587-69-8) and the urea-based compound (CAS 443913-15-3) lack published in vivo pharmacokinetic data in peer-reviewed literature, limiting their applicability to in vitro systems [3].

pharmacokinetics oral bioavailability in vivo efficacy

Target Engagement and Pathway Modulation Profile: Distinct Primary Targets Differentiate the Three 'Mapk-IN-1' Compounds

The three compounds diverge fundamentally in their primary molecular targets and downstream pathway modulation profiles. The naphthyridine 1-oxide (CAS 1006378-90-0) is a direct p38α MAPK inhibitor with an IC50 of 68 nM and functions as an ATP-competitive antagonist, suppressing LPS-induced TNFα production with an in vivo ED₅₀ of 0.5 mg/kg [1]. The cryptotanshinone-derived compound (CAS 2470587-69-8) is a weak direct MAPK inhibitor but exhibits acetylcholinesterase (AChE) inhibitory activity with an IC50 of 23.84 μM and suppresses pro-inflammatory cytokine release in BV-2 microglial cells: NO (IC50 0.49 ± 0.17 μM), IL-1β (IC50 1.34 ± 0.21 μM), TNF-α (IC50 8.17 ± 0.23 μM), and IL-6 (IC50 9.17 ± 0.17 μM) [2]. The urea-based compound (CAS 443913-15-3) binds to an allosteric site on p38α and is used primarily as a tool to stabilize inactive kinase conformations in displacement assays rather than for functional pathway inhibition [3].

target selectivity AChE inhibition cytokine suppression

Mapk-IN-1 Application Scenarios: Compound-Specific Research Use Cases Based on Verified Differentiation Data


In Vivo Inflammation and Autoimmunity Studies Requiring Oral Bioavailability

The naphthyridine 1-oxide (CAS 1006378-90-0) is the only 'Mapk-IN-1' variant with validated in vivo pharmacokinetic parameters and functional efficacy data. With a half-life of 7.4 hours, low clearance of 2.7 mL/min/kg, and oral Cₘₐₓ of 5.3 μM in rats, this compound is specifically suited for chronic inflammation models where sustained target engagement is required [1]. The established TNFα ED₅₀ of 0.5 mg/kg provides a validated dosing benchmark for arthritis, sepsis, or cytokine storm models [2]. Procurement of CAS 1006378-90-0 should be accompanied by verification of purity via HPLC and confirmation of the 1,7-naphthyridine 1-oxide core structure.

Alzheimer's Disease Research Targeting Cholinergic Deficit and Neuroinflammation

The cryptotanshinone-derived MAPK-IN-1 (CAS 2470587-69-8) is uniquely characterized among the three compounds by its dual activity profile: AChE inhibition (IC50 23.84 μM) combined with suppression of multiple neuroinflammatory mediators (NO, IL-1β, IL-6, TNF-α) in microglial cells [3]. This profile aligns with Alzheimer's disease research where both cholinergic dysfunction and neuroinflammation are therapeutic targets. The compound downregulates LPS-induced phosphorylation of JNK, ERK, and p38 MAPKs, and inhibits TLR4, iNOS, and COX-2 expression in BV-2 cells . Procurement should specify CAS 2470587-69-8 and the cryptotanshinone-derived structure.

Kinase Conformational Studies and Allosteric Probe Applications

The urea-based compound (CAS 443913-15-3) is not a functional p38α inhibitor but serves as a specialized tool for detecting and stabilizing inactive kinase conformations in displacement assays [4]. With IC50 values of 2300 nM (EFC) and 5500 nM (HTRF) against p38α, it lacks sufficient potency for pathway inhibition studies but is valuable for biophysical characterization of kinase activation states. Procurement should be limited to laboratories conducting kinase conformational analysis or developing allosteric p38α modulators.

High-Throughput Screening and Cellular p38α Pathway Inhibition

The naphthyridine 1-oxide (CAS 1006378-90-0) provides low-nanomolar potency (IC50 68 nM) suitable for cellular assays requiring robust p38α pathway suppression at concentrations that minimize off-target effects . Its 34- to 81-fold potency advantage over the urea-based comparator makes it the appropriate selection for HTS campaigns, dose-response studies, and any experiment where functional p38α inhibition is the primary readout. The compound's favorable PK profile also supports transition from in vitro to in vivo studies without compound switching.

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